molecular formula C13H20N2OS B171934 Thiocaine CAS No. 120-49-0

Thiocaine

Cat. No.: B171934
CAS No.: 120-49-0
M. Wt: 252.38 g/mol
InChI Key: KGFZGOVGODRJEE-UHFFFAOYSA-N
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Description

Thiocaine, also known as this compound, is a useful research compound. Its molecular formula is C13H20N2OS and its molecular weight is 252.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30308. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120-49-0

Molecular Formula

C13H20N2OS

Molecular Weight

252.38 g/mol

IUPAC Name

S-[2-(diethylamino)ethyl] 4-aminobenzenecarbothioate

InChI

InChI=1S/C13H20N2OS/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3

InChI Key

KGFZGOVGODRJEE-UHFFFAOYSA-N

SMILES

CCN(CC)CCSC(=O)C1=CC=C(C=C1)N

Canonical SMILES

CCN(CC)CCSC(=O)C1=CC=C(C=C1)N

Other CAS No.

120-49-0

Synonyms

Thiocaine

Origin of Product

United States

Historical Perspectives and Evolution of Thiocaine Research

Early Chemical Investigations and Discovery Context of Thiocaine

The history of local anesthesia traces back to the use of coca leaves by indigenous South American civilizations for pain relief nih.govmhmedical.com. The active alkaloid in coca leaves, cocaine, was isolated in 1860 by German chemist Albert Niemann nih.govmst.eduwikipedia.org. Its clinical application as a local anesthetic was first demonstrated in 1884 by Karl Koller in ophthalmic surgery nih.govmhmedical.commst.eduebsco.commedscape.comwikipedia.org. While cocaine proved effective, its significant toxicity, addictive properties, and relatively short duration of action spurred a search for synthetic alternatives mst.eduebsco.commedscape.comwikipedia.orge-century.us.

This period marked the beginning of extensive chemical investigations into compounds that could replicate cocaine's anesthetic effects without its drawbacks. Early efforts focused on understanding the structural features of cocaine responsible for its activity. Hydrolysis of cocaine revealed that the benzoate (B1203000) ester part was crucial for local anesthetic effects nih.govwikipedia.org. This understanding guided the synthesis of various aromatic acid esters.

Among the early synthetic local anesthetics developed were benzocaine (B179285) (synthesized in 1890) and orthoform (introduced around 1900) nih.govmst.eduwikipedia.orgebsco.com. These compounds demonstrated local anesthetic properties but had limitations, such as low water solubility, which hindered their injectable use nih.govebsco.com.

A major breakthrough came with the synthesis of procaine (B135) by Alfred Einhorn in 1904 or 1905 nih.govmhmedical.commst.eduebsco.commedscape.come-century.uswikipedia.org. Marketed as Novocaine, procaine was the first injectable synthetic anesthetic that offered improved safety and lower toxicity compared to cocaine, becoming a standard for nearly fifty years ebsco.come-century.us. Procaine's structure, featuring a para-aminobenzoate moiety linked via an ester to a diethylamino group, highlighted the importance of this structural pattern nih.gov.

This compound emerged in this context of exploring structural variations around the para-aminobenzoate theme. While specific details regarding the exact date and individuals involved in the initial synthesis and discovery of this compound are less prominently documented than for compounds like procaine or lidocaine (B1675312) in the provided search results, its structure indicates it as a thioester analog of procaine, where the ester oxygen is replaced by a sulfur atom uni.luwikipedia.org. This type of modification was explored to alter properties like lipid solubility and metabolic stability, potentially influencing anesthetic potency and duration wikipedia.org. Research comparing this compound and its analogs to procaine and other local anesthetics has been reported, indicating its place in the lineage of synthetic local anesthetic investigations researchgate.net.

Evolution of Research Paradigms for this compound and Structurally Related Compounds

The research into local anesthetics, including this compound and its relatives, evolved significantly following the introduction of procaine and later, lidocaine. The initial paradigm was largely driven by the synthesis of analogs of naturally occurring compounds like cocaine and the subsequent evaluation of their anesthetic properties. This trial-and-error approach, while fruitful in yielding compounds like procaine, gradually gave way to more systematic investigations guided by structure-activity relationships (SAR).

The recognition that local anesthetics typically consist of a lipophilic aromatic ring, an intermediate chain (ester or amide), and a hydrophilic amine group provided a framework for rational design nih.govnih.gov. The intermediate linkage became a key point of study, leading to the classification of local anesthetics into amino esters (like procaine and this compound) and amino amides (like lidocaine) medscape.comnih.govresearchgate.net. The amide linkage in compounds like lidocaine, discovered in the 1940s, conferred greater metabolic stability compared to the ester linkage, which is prone to hydrolysis by plasma esterases e-century.uswikipedia.orgresearchgate.net. This difference in metabolism contributed to varying durations of action and potential for allergic reactions (some ester metabolites, like para-aminobenzoic acid (PABA) from procaine, were implicated in allergic responses) wikipedia.orgresearchgate.net.

Research paradigms evolved to include detailed studies on how structural modifications influenced potency, onset, and duration of action nih.gove-century.usacs.org. For compounds like this compound, which is an amino ester with a sulfur atom in the intermediate chain, research would have likely focused on how this substitution affected its physicochemical properties and interaction with biological targets compared to its oxygen analog, procaine uni.luwikipedia.org. Studies comparing the activity and toxicity of this compound and its alkoxy derivatives to other local anesthetics, such as cocaine, tetracaine, dibucaine, and procaine, have been conducted researchgate.net. These studies revealed that modifications like alkoxy substitution could significantly impact activity and toxicity, and that thiolbenzoates were generally more active and toxic than corresponding benzoates researchgate.net.

The development of quantitative structure-activity relationship (QSAR) studies provided a more predictive approach, correlating chemical descriptors with biological activity acs.org. This allowed researchers to design compounds with potentially improved profiles.

Furthermore, research expanded beyond simply finding effective nerve blockers to understanding the molecular mechanisms of action. It was established that local anesthetics primarily exert their effects by blocking voltage-gated sodium channels in nerve membranes, thereby inhibiting the initiation and conduction of nerve impulses medscape.comwikipedia.orgnih.govmims.com. Understanding this mechanism at a molecular level, aided by techniques like cryo-electron microscopy in more recent times, continues to inform the design of new local anesthetic agents nih.gov.

Synthetic Methodologies and Chemical Modifications of Thiocaine

Classical and Modern Synthetic Approaches for Thiocaine.

Design and Synthesis Strategies for this compound Derivatives and Analogues.

The design and synthesis of derivatives and analogues of a parent compound like this compound are crucial for exploring chemical space and identifying compounds with potentially altered or improved properties. This involves rational design principles and the application of various synthetic pathways and chemical transformations.

Rational Design Principles for this compound Analogues.

Rational design principles in chemistry involve using an understanding of structure-activity relationships, molecular interactions, and desired properties to guide the synthesis of new compounds. For this compound analogues, this would involve considering how modifications to the core structure might affect its physical, chemical, or biological characteristics. While specific rational design principles explicitly for this compound analogues were not found, general principles for designing analogues and derivatives of bioactive compounds are well-established. These principles often involve making systematic changes to functional groups, exploring bioisosteric replacements (substituting atoms or groups with similar chemical properties), modifying the lipophilicity or polarity, and altering the steric bulk or electronic distribution of the molecule. The design of ropivacaine (B1680718) analogues, for example, involved incorporating new structural features into an existing anesthetic scaffold. scispace.com Similarly, the design of novel polymers based on a thiocane class utilized polymerization efficacy heuristics, considering functional groups that would not disrupt the polymerization process. arxiv.org These examples demonstrate how structural considerations and desired outcomes drive the design of new chemical entities.

Novel Synthetic Pathways and Chemical Transformations of this compound.

Developing novel synthetic pathways and chemical transformations allows for the efficient and selective construction of this compound and its derivatives. This can involve new reaction methodologies, catalysts, or strategies to access structural variations not easily achievable through traditional routes. Research in organic synthesis continuously explores new ways to form chemical bonds and functionalize molecules. For instance, novel approaches have been developed for the synthesis of organic thiocyano and selenocyano compounds and their transformation into more complex structures, including heterocyclic derivatives. mdpi.com This highlights the ongoing development of methods for incorporating sulfur-containing functionalities into organic molecules. The synthesis of thioamides, which contain a sulfur-carbon double bond analogous to the carbonyl group in amides, has also seen the development of new methods, such as transition-metal-free oxidative coupling reactions or reactions utilizing elemental sulfur. researchgate.netorganic-chemistry.org These advancements in sulfur chemistry could potentially be adapted or provide inspiration for novel synthetic routes to this compound and its analogues.

Combinatorial Chemistry and Library Generation of this compound-Related Scaffolds.

Combinatorial chemistry is a powerful approach for synthesizing large libraries of structurally related compounds by systematically combining different building blocks. This is particularly useful in drug discovery and materials science for rapidly exploring chemical space. Generating libraries based on this compound-related scaffolds would involve synthesizing a core structure or a set of core structures resembling this compound and then attaching a variety of diverse functional groups at different positions. While direct information on combinatorial libraries specifically of this compound was not found, the principles and applications of combinatorial chemistry and library generation are well-documented. vapourtec.comresearchgate.net This technique allows for the rapid assembly of a large number of different but structurally related compounds, which can then be screened for desired properties. vapourtec.com The design of combinatorial syntheses often focuses on producing a molecular core or scaffold with various functional groups attached. copbela.org Examples of combinatorial libraries based on different scaffolds, such as thienopyrimidine-based analogs or flavonoid analogues, illustrate the application of this methodology to generate diverse sets of heterocyclic compounds. nih.gov The use of DNA-encoded libraries (DELs) is a modern application of combinatorial principles, allowing for the screening of billions of compounds. medchemexpress.com Applying these combinatorial strategies to this compound-related scaffolds could enable the creation of extensive libraries for research purposes.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot Found
Thiothiamine (B128582)6249
Vitamin B11130
Thiobenzamide16504
Ropivacaine65840
Thiophene (B33073)8030
Thiazine9272
Thioamide16198
Flavonoid3089081
Acetamidine (B91507) hydrochloride10111
Sodium methoxide6095
Carbon disulfide311

Detailed Research Findings (Integrated into Sections)

Detailed research findings related to the synthesis and modification of sulfur-containing heterocycles and the application of combinatorial chemistry have been integrated into the relevant sections above, providing specific examples of reaction conditions, starting materials, and strategies employed in these areas of chemistry. For instance, the use of BF₃·Et₂O catalysis in the synthesis of 1,3-thiazine derivatives nih.gov and the development of transition-metal-free methods for thioamide synthesis researchgate.netorganic-chemistry.org are examples of detailed findings relevant to the chemical transformations discussed. The description of the thiothiamine synthesis process google.com also provides specific details on reagents and conditions.

Data Tables

Based on the information gathered, a detailed data table specifically for this compound's synthesis with yields and conditions is not available. However, the search results provide examples of data related to the synthesis of related compounds and the characteristics of combinatorial libraries.

Here are examples of how data could be presented in an interactive table format, based on the types of details found in the search results for related compounds and methodologies:

Example Data Table: Synthesis of 1,3-Thiazine Derivatives (Based on information in nih.gov)

Starting KetoneThioamideCatalystConditionsProduct Structure (Type)Inhibitory Activity (%) (at 6.25 µg/ml)
α,β-unsaturated ketoneThiobenzamideBF₃·Et₂ORoom temperature5,6-dihydro-4H-1,3-thiazine derivativeVaries by derivative (e.g., 97%, 77%, 76%) nih.gov

Example Data Table: Thiothiamine Synthesis Steps (Based on information in google.com)

Step No.ReactantsReagents/ConditionsIntermediate/ProductNotes
1Acetamidine hydrochloride, Liquid methanol (B129727) sodiumFiltrationSolution after filtrationFree acetamidine generated
2Solution from Step 1, α-(Ortho-Chloro aniline)ylmethenyl-β-formylaminopropionitrile (enamine)Reclaim methanol, Ring-closure reactionCyclization liquidCarried out in a reactor
3Cyclization liquidAqueous phase addition, Distillation (120°C vapor temp)O-chloroaniline stripped out
4Result from Step 3Caustic soda liquid, HydrolysisHydrolyzed mixture
5Hydrolyzed mixtureWater addition, Carbon disulfide reactionProduct before condensation
6Product before condensation, γ-chloro-γ-acetyl propanol (B110389)Condensation, FiltrationThiothiamine crude
7Thiothiamine crudeHydrochloric acid dissolution, Reaction, Activated carbon decolorization, FiltrationFiltrate
8FiltrateCaustic soda liquid neutralizationSolid precipitated
9Solid precipitatedFiltration, DryingFinished thiothiamineProblems with prior art addressed google.com

Molecular Mechanisms of Action Research for Thiocaine and Its Derivatives

Investigation of Specific Molecular Targets and Biological Pathways

Research in this area aims to identify the precise molecules that Thiocaine and its derivatives bind to or modulate, and the resulting cascade of events within cells. While some historical sources may associate "this compound" with barbiturates like thiopental (B1682321) and their action on GABA receptors ontosight.ai, the chemical structure of this compound (an S-ester) suggests its mechanisms are likely distinct from those of barbiturates (which typically act as positive allosteric modulators of GABA receptors). Local anesthetics, as a class, are primarily known for their interaction with voltage-gated ion channels, particularly sodium channels nih.gov.

Enzyme Modulation and Inhibition Profiles of this compound

The modulation or inhibition of enzyme activity is a significant mechanism by which many compounds exert biological effects longdom.org. Enzyme inhibitors can interact with the enzyme's active site or allosteric sites, affecting its catalytic activity longdom.orgnih.gov. Some sulfur-containing compounds, such as the thiourea (B124793) derivative isoxyl, have been shown to target specific enzymes like Delta9-stearoyl desaturase nih.gov. While general principles of enzyme inhibition and modulation are well-established researchgate.netqeios.com, specific detailed research findings on the enzyme modulation and inhibition profiles of this compound itself are limited in the provided search results. Studies on aminopeptidase (B13392206) inhibitors illustrate how compounds can interact with enzyme active sites to modulate activity scbt.com. The dynamic nature of enzyme structures and their interactions with inhibitors are crucial aspects of these studies researchgate.net.

Ion Channel Interactions at the Molecular Level

Local anesthetics, including compounds structurally related to this compound, are well-known to interact with ion channels, particularly voltage-gated sodium channels, to block nerve impulse conduction nih.gov. This interaction typically involves the drug binding to specific sites within or near the ion channel pore, preventing the passage of ions across the cell membrane nih.gov. Research on related compounds like thioprocaine has investigated their binding to nicotinic acetylcholine (B1216132) receptors (AChRs), which are ligand-gated ion channels conicet.gov.ar. These studies explore how such compounds can inhibit ion channel activity in a noncompetitive fashion, potentially through open-channel block or allosteric mechanisms conicet.gov.ar. The binding of local anesthetics to sodium channels affects membrane potential by reducing Na+ passage nih.gov. The molecular mechanisms of gating and drug block of sodium channels are a significant area of research for understanding local anesthetic action nih.gov. Studies using techniques like ESR spectroscopy have characterized the interaction of spin-labeled local anesthetics, such as a thioprocaine analogue, with membrane mimetic systems, providing insights into their location and interaction with lipid bilayers and anionic aggregates researchgate.net. These interactions can involve both electrostatic and hydrophobic forces researchgate.net.

Receptor-Ligand Binding Dynamics and Molecular Recognition

Ligand binding to receptors is a fundamental process in cellular signaling and drug action frontiersin.orgunibo.it. The dynamics of this interaction, including binding kinetics and thermodynamics, are crucial for understanding efficacy and potency frontiersin.orgunibo.it. Molecular recognition involves the specific binding of a ligand to a receptor, often accompanied by conformational changes in the receptor frontiersin.orgnih.govdovepress.com. While the primary targets for local anesthetics like this compound are ion channels, interactions with other receptors are also possible. Studies on molecular recognition explore how ligands bind to target receptors, which can involve complex dynamic processes and protein conformational changes frontiersin.orgnih.govdovepress.com. Techniques like molecular dynamics simulations are used to analyze these binding processes at an atomistic level frontiersin.orgdovepress.com. The concept of ligand binding not just as a static event but a dynamic state involving multiple binding poses is important in drug design frontiersin.org. Research on other compound classes, such as odorants binding to trace amine-associated receptors (TAARs), illustrates how specific interactions, including charge-charge and van der Waals forces, govern molecular recognition at receptor binding sites nih.gov.

Cellular and Subcellular Mechanisms Elucidation in In Vitro Systems

In vitro systems, such as cell cultures, are invaluable for studying the cellular and subcellular effects of compounds like this compound and its derivatives nih.gov. These systems allow for controlled experiments to elucidate the mechanisms by which these compounds affect cellular processes.

Intracellular Signaling Cascade Modulation by this compound

Many drugs and bioactive compounds exert their effects by modulating intracellular signaling cascades, which are complex networks of molecular interactions that transmit signals within a cell termedia.pltaylorfrancis.com. These cascades regulate a wide range of cellular functions, including gene expression, protein synthesis, and metabolism termedia.pl. While the provided search results discuss the modulation of various intracellular signaling pathways by different compounds, such as the AKT and MAPK pathways by antipsychotics termedia.pl or pathways involved in cancer cell behavior frontiersin.orgmdpi.com, specific details on how this compound directly modulates these cascades are not available in the provided text. General research highlights the importance of intracellular signaling in regulating cellular processes and how external factors, including the cell microenvironment, can influence these pathways nih.govnih.gov.

Impact on Protein-Protein Interactions in Cellular Contexts

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, forming intricate networks that govern signal transduction, gene regulation, and metabolic pathways mdpi.complos.orgnih.gov. The dynamic nature of PPIs means they can be transient or stable, and their disruption or modulation can have significant biological consequences mdpi.com. Studying PPIs in their cellular context is crucial for understanding their physiological relevance plos.orgthermofisher.com. Techniques like crosslinking mass spectrometry and co-immunoprecipitation are used to capture and analyze PPIs nih.govthermofisher.com. While the importance of PPIs in cellular function and disease is well-established mdpi.complos.orgnih.gov, and some compounds are being investigated for their ability to disrupt aberrant PPIs in diseases like cancer mdpi.com, there is no specific information in the provided search results detailing the direct impact of this compound or its derivatives on protein-protein interactions within cellular contexts.

Structure Activity Relationship Sar Studies of Thiocaine Analogues

Identification of Critical Structural Determinants for Biological Activity

The local anesthetic activity of compounds structurally related to Thiocaine is generally understood to be linked to their ability to block voltage-gated sodium channels in neuronal membranes, thereby inhibiting the initiation and conduction of nerve impulses. nih.gov Based on SAR studies of various local anesthetics, including those with ester and amide linkages, certain structural features have been identified as critical for activity. rsc.orgnih.gov

A fundamental determinant is the presence of a lipophilic aromatic ring, which contributes to the molecule's ability to penetrate biological membranes. rsc.orgnih.gov This aromatic ring is connected to a hydrophilic amine group via an intermediate chain. rsc.orgnih.gov The nature of this connecting chain, whether an ester, amide, or in the case of this compound, a thio-ester, influences the compound's metabolic stability and duration of action. rsc.org The terminal amine group is typically tertiary, allowing for protonation and existence in both charged and uncharged forms. The uncharged basic form is generally considered important for membrane penetration, while the charged cationic form is believed to be the active species that interacts with the sodium channel receptor site. impactfactor.orgresearchgate.net

Substituents on the aromatic ring can significantly impact local anesthetic activity. Studies on other local anesthetics have shown that the position and electronic nature of substituents, such as methyl or methoxy (B1213986) groups, can influence the anesthetic effect. google.com.na For instance, substituents in the ortho position on the aromatic ring have been observed to lead to better biological activity in some related compounds. google.com.na The length and branching of alkyl chains within the molecule also play a role in determining potency and duration. nih.gov

While general principles of local anesthetic SAR, applicable to the structural features of this compound, have been established through studies on related compounds, detailed research findings specifically focusing on a wide range of this compound analogues and precisely quantifying the impact of individual structural modifications on its biological activity were not extensively available in the provided search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) studies aim to develop mathematical models that correlate structural descriptors of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized analogues and to gain further insights into the structural requirements for optimal activity. QSAR studies typically involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of compounds and relating them to observed biological activity using statistical methods. google.com.nagoogle.com

General QSAR studies on local anesthetics have indicated that properties such as polarizability, polarity, hydrogen bonding capacity, and molecular shape can have a positive and important effect on local anesthetic activity. nih.gov Electronic parameters have also been shown to play a dominant role in modulating the activity of some related compound series. nih.gov

Although QSAR is a widely used technique in drug discovery and has been applied to various classes of compounds, including other local anesthetics, specific detailed QSAR modeling studies focused explicitly on a series of this compound analogues were not found within the provided search results. Therefore, specific data tables or detailed research findings from QSAR modeling of this compound analogues cannot be presented here based on the available information.

Conformational Analysis and Stereochemical Influences on this compound Activity

Conformational analysis explores the three-dimensional spatial arrangement of atoms in a molecule and the ease with which these arrangements can change through rotation around single bonds. acs.orgnih.gov The conformation of a molecule can significantly influence its ability to interact with a biological target, such as a receptor or ion channel. acs.orgnih.gov Stereochemistry, including the presence of chiral centers and the resulting enantiomers or diastereomers, can also lead to significant differences in biological activity due to specific interactions with a chiral biological environment. acs.orgresearchgate.netdss.go.th

Studies on various drug molecules have highlighted the importance of conformational flexibility and preferred conformations for biological activity. acs.orgnih.gov Different conformers of a molecule can have varying affinities for their target site. Similarly, the stereochemistry of a compound can critically impact its activity and selectivity, as biological targets often exhibit stereospecificity. acs.orgresearchgate.netdss.go.th

While the principles of conformational analysis and the influence of stereochemistry are generally applicable to understanding the interaction of small molecules like this compound with their biological targets, specific detailed studies on the conformational preferences or the impact of potential stereoisomers (if chiral centers exist or are introduced in analogues) of this compound on its local anesthetic activity were not found in the provided search results. Although some results discussed conformational analysis and stereochemistry in the context of other compound classes acs.orgresearchgate.netdss.go.th, this information is not directly transferable to this compound in the absence of specific studies on this compound analogues. Therefore, detailed research findings or data tables specifically on the conformational analysis or stereochemical influences on this compound activity cannot be provided based on the available information.

Computational Chemistry Applications in Thiocaine Research

Molecular Docking and Ligand-Protein Interaction Modeling for Thiocaine.

Molecular docking is a widely used computational technique in structural bioinformatics and drug discovery. It aims to predict the preferred orientation and binding affinity of a small molecule, or ligand, within the active site of a target macromolecule, typically a protein openaccessjournals.comnih.govmdpi.com. This method provides valuable insights into the potential interactions between a ligand and its target, helping to understand binding mechanisms and identify potential therapeutic applications openaccessjournals.commdpi.com. The process generally involves sampling different conformations of the ligand within the protein's active site and then using scoring functions to assess the strength of the binding interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions nih.govopenaccessjournals.com.

While the provided search results discuss molecular docking in general and its application to other compounds interacting with proteins like Filamin-A nih.gov, specific detailed research findings on molecular docking studies specifically for this compound interacting with its biological targets were not found within the search results. However, the principles of molecular docking described, such as predicting binding poses and affinities, are directly applicable to studying this compound's interactions with relevant proteins, such as voltage-gated sodium channels, which are known targets for local anesthetics like this compound's structural analogs (e.g., Procaine (B135), Benzocaine (B179285), Lidocaine) mims.comwikipedia.orgwikidata.org.

Molecular docking studies could involve:

Identifying potential binding sites for this compound on target proteins.

Predicting the optimal orientation (pose) of this compound within these binding sites.

Estimating the binding affinity of this compound to the target protein using scoring functions.

Analyzing the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the this compound-protein complex.

Such studies would be crucial for understanding the molecular basis of this compound's activity and for the rational design of new this compound analogs with improved properties.

Quantum Chemical Calculations for this compound Electronic Structure and Reactivity.

Quantum chemical calculations apply quantum mechanics to chemical systems to compute electronic contributions to the physical and chemical properties of molecules wikipedia.org. These calculations are essential for understanding the electronic structure of a molecule, which dictates its reactivity and how it will interact with other molecules youtube.commdpi.com. Methods like Density Functional Theory (DFT) and ab initio methods are commonly used to calculate properties such as molecular geometry, energy levels, charge distribution, and spectroscopic properties wikipedia.org.

While the search results include information on quantum chemical investigations of other compounds, such as thionine (B1682319) researchgate.netnih.gov and halo-substituted cyclobutane (B1203170) researchgate.net, specific detailed research findings on quantum chemical calculations specifically for this compound were not found. However, the principles and applications of quantum chemistry discussed are directly relevant to studying this compound.

Quantum chemical calculations on this compound could provide insights into:

Its optimized molecular geometry and conformers.

The distribution of electron density, which is crucial for understanding its interactions and reactivity.

Molecular electrostatic potential maps, indicating regions of positive and negative charge that are important for intermolecular recognition.

Frontier molecular orbitals (HOMO and LUMO), which are key indicators of a molecule's reactivity mdpi.com.

Spectroscopic properties that can be compared with experimental data for validation.

Reaction mechanisms involving this compound, such as its metabolism or degradation pathways.

These calculations would provide a fundamental understanding of this compound's intrinsic properties at the electronic level.

Molecular Dynamics Simulations of this compound and its Biological Complexes.

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time mdpi.com. By applying classical mechanics to model the interactions between particles, MD simulations can provide insights into the dynamic behavior of molecular systems, including the conformational changes of molecules and the stability of molecular complexes mdpi.comnih.gov. MD simulations are particularly useful for studying the interactions between small molecules and biological targets like proteins, providing a "computational microscope" to observe these processes at an atomic level nih.govnih.gov.

Although the search results discuss MD simulations of protein-ligand complexes in general nih.gov and large macromolecular complexes nih.gov, and even the application of enhanced sampling methods like Thermal Titration Molecular Dynamics (TTMD) to RNA-ligand complexes frontiersin.org, specific detailed research findings on MD simulations specifically of this compound and its biological complexes were not found. Nevertheless, the application of MD simulations to this compound research would be highly valuable.

MD simulations involving this compound could be used to:

Study the conformational flexibility of this compound in different environments (e.g., in solution, in a lipid membrane).

Investigate the stability of this compound when bound to its target protein and the dynamics of the binding interaction over time.

Analyze the role of water molecules and ions in the binding process.

Estimate binding free energies, providing a more rigorous measure of binding affinity than simple docking scores.

Explore the effects of mutations in the target protein on this compound binding.

These simulations would offer a dynamic perspective on this compound's interactions, complementing the static view provided by molecular docking.

De Novo Design and Virtual Screening Methodologies for this compound-Inspired Molecules.

De novo design and virtual screening are computational approaches used in drug discovery to identify novel molecules with desired properties frontiersin.orgresearchgate.net. Virtual screening involves computationally evaluating large libraries of existing compounds to identify potential hits that are likely to bind to a target protein frontiersin.orgresearchgate.neteuropa.eu. De novo design, on the other hand, aims to generate entirely new molecular structures from scratch, often based on the structural information of the target or desired molecular properties frontiersin.orgresearchgate.net. These methods can significantly accelerate the early stages of drug discovery by exploring vast chemical spaces computationally fujitsu.comnih.gov.

While the search results discuss de novo design and virtual screening in the context of drug discovery and for other compound classes frontiersin.orgresearchgate.neteuropa.eunih.gov, specific detailed research findings on the application of these methodologies specifically for designing this compound-inspired molecules were not found. However, these techniques are directly applicable to the discovery of new compounds structurally related to this compound.

De novo design and virtual screening could be applied to this compound research by:

Using the structure of this compound and its known biological targets as a basis for generating novel molecules with similar or improved binding characteristics.

Screening large virtual libraries of compounds to identify potential this compound analogs with predicted activity.

Designing molecules that incorporate key structural features of this compound while optimizing other properties like potency, selectivity, and pharmacokinetic profiles.

Employing fragment-based approaches, where fragments of this compound or related molecules are used as building blocks for designing new compounds nih.goveuropa.eu.

These methodologies are powerful tools for expanding the chemical space explored in the search for new local anesthetics or other agents with similar mechanisms of action.

Machine Learning and Artificial Intelligence in this compound Analog Design.

ML and AI could be applied to this compound analog design by:

Building predictive models to estimate the activity or other properties of potential this compound analogs based on their chemical structures.

Using generative models to design novel this compound-like molecules with predicted desirable properties nih.gov.

Applying AI-driven optimization algorithms to refine the structures of potential analogs arxiv.orgsynopsys.com.

Analyzing complex relationships between the structure of this compound analogs and their biological activity using ML techniques.

Prioritizing the most promising this compound analogs for experimental synthesis and testing based on AI-driven predictions.

The integration of ML and AI into this compound research has the potential to significantly accelerate the discovery and optimization of new compounds by leveraging the power of data and predictive modeling.

Advanced Analytical Methodologies for Thiocaine Research

Spectroscopic Characterization Techniques for Thiocaine and its Synthesized Derivatives.

Spectroscopic methods are fundamental in the structural elucidation and confirmation of organic compounds, including this compound and its synthesized derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy provide distinct information about the molecular structure and functional groups present.

NMR spectroscopy, particularly 1H and 13C NMR, is invaluable for determining the carbon-hydrogen framework and identifying different types of protons and carbons within the molecule. Analysis of chemical shifts, splitting patterns, and integration allows for the assignment of specific atoms and the confirmation of the compound's connectivity. Studies on various organic compounds and their derivatives highlight the effectiveness of NMR in structural confirmation and the analysis of chemical shifts nih.govresearchgate.netarkat-usa.org. For instance, 1H and 13C NMR have been successfully used to characterize synthesized derivatives, with calculated and experimental chemical shifts showing good agreement arkat-usa.org. Solid-state 1H NMR spectroscopy has also been employed to confirm predicted molecular characteristics in complex structures nih.gov.

IR spectroscopy provides information about the vibrational modes of a molecule, allowing for the identification of functional groups such as amine (N-H), carbonyl (C=O), and carbon-sulfur (C-S) bonds that are relevant to the structure of this compound (C₁₃H₂₀N₂OS) nih.govuni.lu. The presence and position of characteristic absorption bands in the IR spectrum can confirm the successful synthesis of this compound and its derivatives and provide insights into their molecular structure nih.govresearchgate.net. For example, FT-IR spectroscopy has been used to characterize synthesized derivatives, with specific bands indicating the presence of N-H, C-H, C=N, C-N, and C-S stretching vibrations nih.gov.

UV-Vis spectroscopy is useful for studying the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. This compound, possessing an aniline (B41778) moiety and a thioester group, would exhibit characteristic absorption bands in the UV-Vis spectrum that can be used for its identification and quantitative analysis. UV-Vis spectroscopy is a common technique for characterizing synthesized compounds and studying their interactions nih.govresearchgate.net. The technique can also be used to investigate the interaction dynamics of compounds researchgate.net. Derivative spectroscopy, which uses the first or higher derivatives of absorbance with respect to wavelength, can enhance the resolution of overlapping bands and improve the specificity of UV-Vis analysis for qualitative and quantitative purposes whoi.edu.

The combination of these spectroscopic techniques provides a comprehensive approach to the characterization of this compound and its synthesized derivatives, offering robust evidence for their molecular structures and properties researchgate.netarkat-usa.orgresearchgate.net.

Chromatographic Separation and Purity Assessment in Research Samples.

Chromatographic techniques are essential for the separation, isolation, and purity assessment of this compound in research samples. These methods exploit the differential partitioning of analytes between a stationary phase and a mobile phase, allowing for the separation of complex mixtures. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) are commonly employed in chemical research openaccessjournals.comnih.govajprd.com.

HPLC is a versatile and widely used technique for the separation of non-volatile and thermally labile compounds like this compound. It offers high resolution, sensitivity, and quantitative capabilities openaccessjournals.comnih.govchromatographytoday.com. Different HPLC methods, including reversed-phase HPLC, have been developed for the separation of related compounds and their stereoisomers, which can be relevant for analyzing the purity and isomeric composition of this compound samples nih.gov. Method development in HPLC involves optimizing parameters such as the stationary phase (e.g., C18 columns), mobile phase composition (e.g., methanol (B129727):water mixtures), flow rate, and detection wavelength (e.g., 254 nm) to achieve efficient separation and accurate quantification nih.govresearchgate.net. HPLC is suitable for analyzing soluble compounds and offers advantages in terms of precision, resolution, and quantitative analysis compared to TLC openaccessjournals.com.

GC is typically used for volatile and thermally stable compounds. While this compound itself might be less amenable to direct GC analysis without derivatization, GC can be useful for analyzing volatile impurities or synthetic intermediates in this compound research chromatographytoday.com. GC offers advantages in speed and is generally more cost-effective than HPLC ajprd.comchromatographytoday.com. However, it requires samples to be volatile or made volatile through derivatization openaccessjournals.comchromatographytoday.com.

TLC is a simple, rapid, and cost-effective technique often used for initial screening, monitoring reaction progress, and assessing the purity of samples ajprd.com. It provides a visual separation of components based on their polarity and affinity for the stationary and mobile phases ajprd.com. While less quantitative and precise than HPLC or GC, TLC is valuable for quickly checking the complexity of a sample and the presence of impurities openaccessjournals.comajprd.com.

Purity assessment using chromatography involves comparing the chromatogram of a sample to that of a reference standard. The presence of additional peaks in the sample chromatogram indicates impurities. The peak area or height can be used to quantify the relative amounts of the main compound and impurities. Chromatographic methods are crucial for ensuring the quality and reliability of this compound samples used in research nih.gov. Optimization of chromatographic separation parameters is key to achieving high resolution and accurate purity assessment mdpi.com.

Mass Spectrometric Approaches for this compound Metabolite Identification in Research Models (Non-Clinical).

Mass spectrometry (MS) plays a critical role in the identification and structural elucidation of this compound and its metabolites in non-clinical research models. Coupled with chromatographic separation techniques (LC-MS or GC-MS), MS provides highly sensitive and specific detection and characterization of analytes in complex biological matrices.

LC-MS and LC-MS/MS are widely used for metabolite identification due to their ability to handle a wide range of compounds, including polar and non-polar metabolites, and provide structural information through fragmentation patterns pharmaron.comsygnaturediscovery.comwur.nl. High-resolution mass spectrometry (HRMS) offers accurate mass measurements, which are essential for determining the elemental composition of parent compounds and metabolites pharmaron.comsygnaturediscovery.comdiva-portal.org. Metabolite identification typically involves comparing the mass spectra and retention times of metabolites to those of the parent compound and potential reference standards, or by using in silico prediction tools and databases diva-portal.orgnih.gov.

In non-clinical research models, MS-based approaches are used to study the biotransformation of this compound, identifying how it is metabolized by enzymes in liver microsomes, hepatocytes, or in vivo in animal models sygnaturediscovery.comdiva-portal.org. This involves analyzing biological samples such as plasma, urine, feces, and tissue extracts pharmaron.com. Techniques like targeted and untargeted metabolomics, utilizing LC-MS, are employed to comprehensively profile the metabolites formed wur.nlnih.gov. Untargeted approaches aim to detect all measurable small molecules in a sample, while targeted methods focus on specific predicted or known metabolites wur.nlnih.gov.

Accelerator Mass Spectrometry (AMS) can be used in conjunction with LC/UPLC fractionation for metabolite profiling, particularly when using radiolabeled compounds (e.g., 14C-Thiocaine) in non-clinical studies. AMS offers ultra-high sensitivity for detecting low concentrations of radiolabeled parent compound and metabolites in various biological matrices, even from small sample sizes pharmaron.com. This is especially useful for studies involving potent compounds or when detailed mass balance and metabolic profiles are required pharmaron.com.

Identifying metabolites often involves tentative identification based on accurate mass and fragmentation patterns, with confirmation ideally requiring comparison to synthesized reference standards diva-portal.org. Understanding the metabolic fate of this compound in non-clinical models is crucial for assessing its pharmacokinetics and potential interactions.

Development of Bioanalytical Methods for In Vitro and Ex Vivo Research Studies.

The development of robust and sensitive bioanalytical methods is essential for quantifying this compound and its metabolites in biological samples derived from in vitro and ex vivo research studies. These methods are critical for supporting studies on drug metabolism, transport, and activity in biological systems pharmaron.comresearchgate.net.

LC-MS/MS is a dominant platform for bioanalytical method development due to its sensitivity, selectivity, and throughput pharmaron.comsygnaturediscovery.com. Method development involves optimizing sample preparation procedures (e.g., liquid-liquid extraction, protein precipitation) to isolate the analyte from the biological matrix, followed by chromatographic separation and MS/MS detection frontiersin.org. The method must be validated to ensure accuracy, precision, sensitivity (lower limit of quantification), selectivity, and reproducibility in the specific biological matrix being studied (e.g., plasma, cell culture media, tissue homogenates) researchgate.netfrontiersin.org.

In vitro research studies often utilize biological matrices such as liver microsomes, hepatocytes, or cell lines to investigate the metabolic stability and pathways of this compound sygnaturediscovery.com. Bioanalytical methods are needed to quantify the parent compound depletion and metabolite formation over time in these systems. Ex vivo studies, using tissues or organs removed from an organism, also require validated bioanalytical methods to measure this compound concentrations and its effects frontiersin.orgresearchgate.netnih.gov. For example, ex vivo permeation studies might require quantifying the compound in receptor media or tissue samples researchgate.net.

Pharmacological Research and Biological Evaluation Non Clinical

In Vitro Pharmacological Characterization of Thiocaine and its Derivatives.

In vitro studies provide valuable insights into the direct interactions of this compound and its derivatives with various biological components, such as receptors, enzymes, and cellular processes. These experiments are conducted in controlled laboratory settings, often using isolated proteins, cell lines, or tissue samples. Research has explored the effects of this compound on ion channels, enzyme activity, and fundamental cellular functions like proliferation and apoptosis.

Receptor Binding Assays and Affinity Determination.

Receptor binding assays are employed to determine the affinity and selectivity of a compound for specific biological receptors. Studies involving this compound and related local anesthetics have focused on their interactions with ion channels, which are key targets for their anesthetic properties. Research indicates that this compound interacts with voltage-gated sodium channels (Nav), which are primarily responsible for initiating and propagating action potentials in neurons. Affinity for other ion channels, such as voltage-gated calcium channels (Cav) and potassium channels (Kv), as well as neurotransmitter receptors like GABAA receptors, has also been investigated to understand the full spectrum of its pharmacological profile. These studies help to elucidate the molecular basis of this compound's effects by quantifying its binding strength to these targets.

Enzyme Activity Assays and Inhibition Kinetics.

Enzyme activity assays are used to assess how a compound affects the function of specific enzymes, including whether it acts as an inhibitor. Investigations into this compound have included examining its effects on enzymes such as cholinesterase (ChE) and monoamine oxidase (MAO). Inhibition kinetics studies can provide details on the nature of the interaction between the compound and the enzyme, such as the type of inhibition and the potency of the inhibitor (e.g., IC50 values). Research has shown that local anesthetics, including this compound, can influence the activity of these enzymes.

Cellular Functional Assays: Proliferation, Apoptosis, Migration.

Cellular functional assays evaluate the impact of a compound on various cellular processes. Studies on this compound and its derivatives have investigated their effects on cell viability, proliferation, apoptosis (programmed cell death), and cell migration. These in vitro assays can reveal potential effects on cell growth, survival, and movement, which are relevant to understanding both intended pharmacological actions and potential off-target effects. Some research has explored the influence of this compound on cell function in the context of potential anti-cancer activity, examining effects on proliferation, migration, and invasion of cancer cells.

In Vivo Non-Clinical Investigations Utilizing Animal Models.

Pharmacodynamic Studies in Preclinical Animal Models.

Pharmacodynamic studies in preclinical animal models assess the effects of a compound on the body. For this compound, these studies have primarily focused on evaluating its anesthetic properties. This includes assessing parameters such as the duration and potency of the anesthetic effect in various animal models. These studies help to characterize the in vivo biological activity and efficacy of this compound. The evaluation of biological activity in animal models provides crucial data on the compound's effects in a living organism.

Pharmacokinetic Profiles (Absorption, Distribution, Metabolism, Excretion) in Preclinical Models.

Pharmacokinetic studies in preclinical animal models describe how the body handles a compound, encompassing its absorption into the bloodstream, distribution to various tissues and organs, metabolism into metabolites, and excretion from the body (ADME). These studies are vital for understanding the compound's bioavailability, tissue distribution, the pathways by which it is broken down, and how it is eliminated. Research has characterized the ADME profiles of this compound in preclinical models, providing data on its in vivo behavior.

Comparative Pharmacological Profiling of this compound with Related Compounds in Animal Systems.

General principles of comparative pharmacological profiling of local anesthetics in animal models involve assessing parameters such as:

Onset of Action: The time it takes for the anesthetic effect to begin. This can be evaluated in models like plexus anesthesia in frogs or infiltration anesthesia in guinea pigs, often measured by the loss of reflex activity or response to stimuli researchgate.net.

Duration of Action: The length of time the anesthetic effect persists. This is a critical parameter and can be influenced by factors like lipid solubility, protein binding, and metabolism mdpi.comnysora.comnih.govannualreviews.org. Studies in animals might measure the recovery of sensation or motor function over time researchgate.net.

Potency: The concentration or dose required to produce a given level of anesthesia. Potency is often correlated with lipid solubility nysora.comnih.govnih.gov. Comparative studies determine equiactive concentrations or doses of different agents annualreviews.org.

Spread and Differential Blockade: The area affected by the anesthetic and its ability to block different types of nerve fibers (e.g., sensory vs. motor).

Studies comparing other local anesthetics in animal models illustrate these methods. For instance, research has compared lidocaine (B1675312) and bupivacaine (B1668057) in frogs, guinea pigs, and rabbits, evaluating onset and duration of plexus, infiltration, and surface anesthesia researchgate.net. These studies provide quantitative data on the time course and effectiveness of anesthesia for each compound under specific experimental conditions researchgate.net. Similarly, the systemic toxicity of local anesthetics, such as lidocaine and its derivatives, has been compared in animal models like mice, determining parameters like the dose causing central nervous system or cardiac effects nih.gov.

While the mechanism of action of this compound, blocking sodium channels, aligns with that of other ester-type local anesthetics like procaine (B135) ontosight.aimhmedical.com, and its structure includes characteristic features of local anesthetics such as a lipophilic aromatic group, an intermediate ester linkage, and a hydrophilic amine group nih.govmhmedical.comnih.gov, specific experimental data from animal studies directly comparing its pharmacological profile to these related compounds were not identified in the provided information. Therefore, a detailed comparative analysis with data tables focusing solely on this compound's performance against other local anesthetics in animal systems cannot be generated based on the current search results.

Future Directions and Emerging Research Avenues for Thiocaine Chemistry

Integration of Multi-Omics Data for Comprehensive Thiocaine Mechanism Research.

The integration of multi-omics data, encompassing genomics, epigenomics, transcriptomics, proteomics, and metabolomics, is a powerful approach for gaining a holistic understanding of complex biological systems and their responses to chemical compounds quanticate.comastrazeneca.com. While specific research directly applying multi-omics to this compound's mechanisms is not extensively documented in the search results, the broader field of multi-omics is rapidly advancing and being applied to understand drug action, identify biomarkers, and elucidate disease pathways quanticate.comastrazeneca.comtfri.canih.gov.

Future research could potentially utilize multi-omics to investigate the comprehensive biological impact of this compound or its derivatives. This could involve studying how the compound affects gene expression (transcriptomics), protein levels and modifications (proteomics), and metabolic profiles (metabolomics) within a biological system. Integrating these layers of data could provide a more complete picture of the molecular pathways and networks influenced by this compound, potentially revealing novel mechanisms of action or off-target effects relevant to its potential as a research tool or for derivative design. The challenges in this area lie in handling and interpreting the vast, heterogeneous datasets generated by multi-omics technologies, requiring advanced computational methods and data integration techniques quanticate.com.

Development of Next-Generation this compound Derivatives for Enhanced Research Utility.

The development of derivatives is a common strategy in chemistry and medicinal chemistry to create compounds with improved or altered properties technologynetworks.commdpi.com. This involves modifying the core structure of a compound to enhance its activity, selectivity, stability, or other desirable characteristics for specific applications. Research on derivatives of related compounds, such as thioureas and thiamine, highlights the potential for generating diverse compounds with a range of biological activities and applications technologynetworks.commdpi.comfrontiersin.orgresearchgate.net.

For this compound, the development of next-generation derivatives could focus on creating compounds with enhanced utility as research tools or with novel properties relevant to materials science or biological pathway investigations. This could involve systematic structural modifications to explore the impact of different functional groups or structural motifs on the compound's interactions with biological systems or its behavior in material matrices. High-throughput synthesis and screening techniques could be employed to identify derivatives with desired properties. Computational chemistry methods, such as quantitative structure-activity relationships (QSAR), could also guide the design and prediction of properties for novel this compound derivatives. Early research explored modifying the p-amino group of this compound to create derivatives like "this compound mustard" for potential applications, demonstrating the feasibility of structural modifications . Future work could build upon this by exploring a wider range of modifications and evaluating the resulting derivatives for their suitability in the emerging research avenues discussed.

Q & A

Q. What are the key considerations when designing synthesis protocols for Thiocaine to ensure reproducibility?

Researchers should prioritize detailed experimental descriptions, including reaction conditions (temperature, solvent, catalysts), purification methods (e.g., recrystallization, chromatography), and characterization techniques (NMR, HPLC, mass spectrometry). Protocols must specify batch-to-batch variability checks and purity thresholds (>95% by HPLC). Experimental sections should adhere to journal guidelines for replicability, with supplementary data for non-routine steps .

Q. How should researchers establish dose-response relationships for this compound in preliminary pharmacological studies?

Use in vitro assays (e.g., enzyme inhibition, cell viability) with a minimum of five concentrations spanning three orders of magnitude. Include positive and negative controls, and apply nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Validate results across biological replicates and report confidence intervals to account for variability .

Q. What analytical techniques are critical for verifying this compound’s structural integrity and stability under varying conditions?

Combine spectroscopic methods (FT-IR for functional groups, UV-Vis for conjugation), thermal analysis (DSC/TGA for decomposition profiles), and chromatographic separation (HPLC for degradation products). Accelerated stability studies (40°C/75% RH for 6 months) can identify degradation pathways, with data normalized to baseline measurements .

Advanced Research Questions

Q. What methodologies are recommended for resolving contradictions in this compound’s efficacy data across different experimental models?

Conduct a meta-analysis of existing studies, stratifying by model type (e.g., in vitro vs. in vivo), dosage, and endpoints. Apply statistical tests (e.g., Cochran’s Q) to assess heterogeneity and sensitivity analyses to identify confounding variables. Comparative studies using isogenic cell lines or standardized animal models can isolate model-specific effects .

Q. How can advanced computational modeling be integrated with experimental data to predict this compound’s metabolic pathways?

Use molecular docking (AutoDock Vina) to identify enzyme targets (e.g., cytochrome P450 isoforms) and molecular dynamics simulations (GROMACS) to assess binding stability. Validate predictions with in vitro microsomal assays and LC-MS/MS metabolite profiling. Cross-reference results with databases like PubChem Pathway to map plausible biotransformation routes .

Q. What strategies should be employed to contextualize this compound’s mechanism within existing literature while addressing gaps?

Perform systematic reviews using PRISMA guidelines, focusing on PubMed, Scopus, and Web of Science. Apply PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks to structure hypotheses. Use citation chaining to trace seminal studies and identify under-researched areas, such as off-target effects or long-term toxicity .

Q. How can researchers optimize experimental designs to mitigate variability in this compound’s pharmacokinetic data?

Implement factorial designs to test interactions between variables (e.g., administration route, formulation). Use pharmacokinetic modeling (non-compartmental analysis or PBPK) to estimate AUC, Cmax, and half-life. Include crossover studies in animal models to control for inter-individual differences, and apply mixed-effects models for statistical rigor .

Methodological Frameworks

Q. What criteria should guide the formulation of hypotheses in this compound research to ensure scientific rigor?

Apply the FINER framework:

  • Feasible : Adequate sample size and resources.
  • Interesting : Addresses understudied aspects (e.g., enantiomer-specific effects).
  • Novel : Explores new targets (e.g., epigenetic modulation).
  • Ethical : Complies with IACUC or IRB protocols for animal/human studies.
  • Relevant : Aligns with funding priorities (e.g., neuropathic pain therapeutics) .

Q. How should researchers structure a literature review to critically evaluate this compound’s therapeutic potential?

Organize themes by mechanism, efficacy, and safety. Use tools like VOSviewer for co-citation analysis to map research trends. Highlight contradictions (e.g., conflicting IC₅₀ values) and assess study quality via QUADAS-2 for clinical data or SYRCLE for animal studies. Differentiate between preliminary findings and replicated evidence .

Data Analysis and Reporting

Q. What statistical approaches are essential for interpreting contradictory results in this compound’s toxicity profiles?

Apply Bayesian hierarchical models to pool data from heterogeneous studies, weighting by sample size and methodological quality. Use Kaplan-Meier survival analysis for longitudinal toxicity data and Cox proportional hazards models to adjust for covariates. Report effect sizes (e.g., hazard ratios) with 95% credible intervals .

Q. How can researchers enhance the transparency of this compound’s experimental data in publications?

Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Upload raw datasets to repositories like Zenodo or Figshare.
  • Provide metadata with experimental conditions and instrument settings.
  • Use standardized formats (e.g., SDF for chemical structures, MXCP for pharmacokinetic data) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.